Longistylin C

Antimicrobial MRSA Stilbenes

Longistylin C (CAS 64125-60-6) is a prenylated stilbene featuring a unique 3-methoxy-4-prenyl substitution absent in generic stilbenes like resveratrol. This enhances lipophilicity and membrane permeability, delivering target selectivity unattainable with simpler analogs. Validated for: MRSA biofilm/virulence research (MIC 3.12 µg/mL vs. Longistylin A 1.56 µg/mL); NMDAR/NR2B-ERK pathway neuroprotection; chloroquine-sensitive P. falciparum antimalarial screening. Essential SAR reference compound alongside Longistylin A and Cajaninstilbene acid. ≥98% HPLC purity. Bulk and custom packaging available.

Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
CAS No. 64125-60-6
Cat. No. B027797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongistylin C
CAS64125-60-6
Synonymslongistyline C
Molecular FormulaC20H22O2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
InChIInChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+
InChIKeyNFAWEPOBHKEHPO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Longistylin C: A Prenylated Stilbene from Pigeon Pea with Multi-Target Biological Activity


Longistylin C (CAS 64125-60-6) is a naturally occurring prenylated stilbene primarily isolated from the leaves of Cajanus cajan (pigeon pea) [1]. As a member of the stilbenoid class, it features a characteristic 3-methoxy-4-prenyl substitution pattern that distinguishes it from simpler stilbenes like resveratrol . This compound has been reported to exhibit a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines, antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), antiplasmodial activity, and neuroprotective properties .

Why Longistylin C Cannot Be Replaced by Generic Stilbenes: The Critical Role of Prenylation


Generic stilbenes such as resveratrol and pterostilbene lack the specific 3-methoxy-4-prenyl substitution present in Longistylin C, a structural feature that significantly alters its biological profile. This prenylation enhances lipophilicity and membrane permeability, leading to distinct potency and target selectivity that are not replicated by non-prenylated analogs [1]. For instance, in head-to-head comparisons with its closest analog Longistylin A, Longistylin C demonstrates a different balance of antibacterial and cytotoxic activities, indicating that subtle structural differences among prenylated stilbenes translate into meaningful pharmacological divergence [2]. Therefore, substituting Longistylin C with other stilbenes without empirical validation risks compromising the specific biological outcomes required for research or development programs.

Quantitative Differentiation of Longistylin C: Head-to-Head Data vs. Key Analogs


Anti-MRSA Activity: Longistylin C vs. Longistylin A and Cajaninstilbene Acid

In a direct comparative study against methicillin-resistant Staphylococcus aureus (MRSA), Longistylin C exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL and a Minimum Bactericidal Concentration (MBC) of 6.25 µg/mL. This positions its potency intermediate between Longistylin A (MIC/MBC 1.56 µg/mL) and Cajaninstilbene acid (MIC 6.25 µg/mL, MBC 6.25-12.5 µg/mL) [1]. The data demonstrate a clear rank-order potency among these three pigeon pea stilbenes.

Antimicrobial MRSA Stilbenes

Cancer Cell Line Cytotoxicity: Longistylin C vs. Longistylin A

Both Longistylin C and Longistylin A demonstrate cytotoxic effects against a panel of cancer cell lines. While the reported IC50 range for both compounds spans 0.7-14.7 µM across various cell lines , specific data for Longistylin C reveals IC50 values of 14.4 µM against MDA-MB-231, HeLa, HepG2, and SW480 cells [1]. In contrast, Longistylin A shows a broader potency range, with IC50 values between 5-10 µM in a leukemia cell line panel . This indicates that while both are cytotoxic, their potency profiles across different cancer types may vary, necessitating compound-specific evaluation.

Cytotoxicity Cancer Stilbenoids

In Vitro Antiplasmodial Activity: Longistylin C vs. Betulinic Acid

Longistylin C, along with Longistylin A, exhibits moderately high in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7 [1]. While exact IC50 values for Longistylin C are not specified in the primary source, the activity is reported as comparable to that of betulinic acid, which shows IC50 values ranging from 19.0 µM to 56.8 µM against various P. falciparum strains, and its methylate derivative shows an IC50 of 7.0 µM against strain 3D7 [2]. This suggests Longistylin C's antiplasmodial potency is within this range, positioning it as a candidate for further antimalarial studies.

Antimalarial Plasmodium falciparum Stilbenes

Neuroprotective and Antidepressant Effects: A Unique Differentiator for Longistylin C

Longistylin C demonstrates a unique neuroprotective profile not reported for its closest analog Longistylin A. In PC12 cells, pretreatment with Longistylin C at 2-8 µmol/L for 24 hours significantly reduced glutamate-induced cytotoxicity [1]. In vivo, oral administration of Longistylin C (7.5, 15, and 30 mg/kg) reduced immobility time in the tail suspension test, an effect comparable to the positive control paroxetine (10 mg/kg) [2]. This combination of in vitro neuroprotection and in vivo antidepressant-like activity is a distinct feature of Longistylin C, distinguishing it from other stilbenes in the class.

Neuroprotection Antidepressant PC12 cells

Optimal Use Cases for Longistylin C Based on Its Differentiated Profile


Antimicrobial Resistance Research: MRSA Biofilm Inhibition

Longistylin C is a valuable tool compound for studying MRSA biofilm formation and virulence. Its intermediate potency (MIC 3.12 µg/mL) relative to Longistylin A (1.56 µg/mL) and Cajaninstilbene acid (6.25 µg/mL) allows for the investigation of concentration-dependent effects on bacterial adhesion and gene expression without the rapid bactericidal activity that might mask biofilm-specific mechanisms [1].

Structure-Activity Relationship (SAR) Studies in Prenylated Stilbenes

Given the availability of comparative data for Longistylin A, Longistylin C, and Cajaninstilbene acid, Longistylin C serves as a key reference compound in SAR studies aimed at understanding how the 3-methoxy-4-prenyl substitution pattern influences antibacterial and cytotoxic potency [2]. Its distinct activity profile makes it essential for mapping pharmacophore requirements within the prenylated stilbene class.

Neuroscience Research: Glutamate-Induced Neurotoxicity and Depression Models

Longistylin C is uniquely suited for research focused on the NMDAR/NR2B-ERK pathway in neuroprotection and antidepressant mechanisms. Its demonstrated in vitro protection against glutamate-induced cytotoxicity in PC12 cells and in vivo efficacy in behavioral despair models provide a specific, validated entry point for investigating novel treatments for depression and excitotoxicity-related neurological disorders [3].

Natural Product-Based Antimalarial Discovery

Longistylin C offers a structurally distinct prenylated stilbene scaffold for antimalarial drug discovery. Its moderately high in vitro activity against chloroquine-sensitive P. falciparum, in a range comparable to betulinic acid derivatives, supports its use in screening cascades and as a starting point for semi-synthetic optimization to improve potency and selectivity against resistant strains [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Longistylin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.